methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O5, with a molecular weight of 432.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and an acetamido moiety.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.3 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in diseases characterized by chronic inflammation.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, leading to decreased energy production in cancer cells.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell growth and survival.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to the apoptosis observed in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research highlighted that treatment with this compound led to a reduction in tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.
- Inflammation Model in Rats : In a controlled study involving rats with induced paw edema, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to untreated controls.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-19-10-6-16(7-11-19)20-14-21-23(30)27(12-13-28(21)26-20)15-22(29)25-18-8-4-17(5-9-18)24(31)32-2/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLAQHYKNDGGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.